Bis(chloromethyl)dimethylgermane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

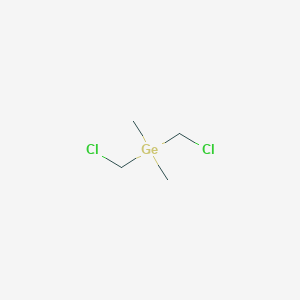

Bis(chloromethyl)dimethylgermane, also known as BCDMG, is a chemical compound used in a variety of applications, including synthesis and scientific research. It is a colorless, flammable gas with a pungent odor, and is considered to be highly toxic. BCDMG is a derivative of dimethylgermane, which is a common compound in organic synthesis. It is used in a variety of reactions, including Grignard reactions and Wittig reactions, and has a wide range of applications in the field of scientific research.

Wissenschaftliche Forschungsanwendungen

Organoborierung and Synthesis of Sila- and Germacyclopentadiene Derivatives

Bis(chloromethyl)dimethylgermane has been used in the synthesis of new sila- and germacyclopentadiene derivatives. Through organoboration of alkynylgermane compounds, researchers achieved quantitative yields of these derivatives. These compounds have been shown to react with alcohols like ethanol or methanol, leading to the formation of 1,1-dimethyl-3,4-dialkyl-sila- and germacyclopent-3-enes, respectively. Such reactions underscore the compound's utility in creating structurally novel organometallic compounds, which are characterized using NMR spectroscopy techniques (Wrackmeyer, 1986).

Infrared Spectroscopy of Methyl Derivatives of Germanium

In another study, the infrared spectra of various methyl derivatives of germanium, including bis(trimethylgermanium)oxide and dimethylgermanium sulfide, were reported. This research aimed at understanding the vibrational modes and structural characteristics of these compounds, including bis(chloromethyl)dimethylgermane, through infrared spectroscopy. The study provides essential insights into the unique absorption characteristics of germanium methyl derivatives, which are critical for their application in materials science and chemistry (Brown, Okawara, & Rochow, 1960).

Polymer Synthesis Involving Germanium

Bis(chloromethyl)dimethylgermane also finds applications in polymer science, particularly in the synthesis of poly(amides) and poly(imides) containing germanium in the main chain. The compound, through its derivatization to acid dichlorides, plays a critical role in the synthesis of these polymers, which are characterized by infrared spectroscopy and NMR. These polymers demonstrate significant thermal stability and glass transition temperatures, indicating the compound's utility in developing materials with desirable thermal properties (Tagle, Terraza, Leiva, & Valenzuela, 2006).

Synthesis of Cyclobutane and Germacyclobutane Derivatives

Research has also highlighted the use of bis(chloromethyl)dimethylgermane in synthesizing cyclobutane derivatives. For instance, the reaction of bis(lithiomethyl)dimethylsilane with dimethyldichlorosilane and dimethyldichlorogermane led to the formation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane and 1,1,3,3-tetramethyl-1-sila-3-germacyclobutane, respectively. These reactions showcase the compound's role in generating novel organometallic structures through Barbier reactions and other synthetic methodologies (Seyferth & Attridge, 1970).

Crystal Structure Analysis

Furthermore, bis(chloromethyl)dimethylgermane has been utilized in structural chemistry to understand the crystal and molecular structures of related compounds. Studies such as the deciphering of the crystal structure of bis(o-carboranyl)dimethylgermane have revealed insights into the valence angles and structural constraints imposed by the bulky substituents, highlighting the compound's significance in detailed structural analysis (Antipin, Furmanova, Yanovskii, & Struchkov, 1978).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bis(chloromethyl)-dimethylgermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWGGLCGFUDOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533920 |

Source

|

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(chloromethyl)dimethylgermane | |

CAS RN |

21581-91-9 |

Source

|

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)